molecular formula C8H12N2O2 B1456925 (5,6-Dimethoxypyridin-2-yl)methanamine CAS No. 1112850-40-4

(5,6-Dimethoxypyridin-2-yl)methanamine

Cat. No.: B1456925
CAS No.: 1112850-40-4
M. Wt: 168.19 g/mol
InChI Key: NTAVZWOOCDEXMK-UHFFFAOYSA-N
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Description

(5,6-Dimethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol It is characterized by the presence of a pyridine ring substituted with methoxy groups at positions 5 and 6, and an amine group attached to the 2-position of the pyridine ring

Preparation Methods

The synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and methanol.

    Methoxylation: The 2-chloropyridine undergoes methoxylation to introduce methoxy groups at the 5 and 6 positions of the pyridine ring. This step is usually carried out using methanol in the presence of a base such as sodium methoxide.

    Amination: The resulting 5,6-dimethoxypyridine is then subjected to amination to introduce the methanamine group at the 2-position.

Chemical Reactions Analysis

(5,6-Dimethoxypyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Scientific Research Applications

(5,6-Dimethoxypyridin-2-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to generate reactive oxygen species (ROS) when reacting with cysteamine, leading to ROS-induced downstream events such as cell cycle arrest and apoptosis . This mechanism is of particular interest in the context of its antiproliferative activities against cancer cells.

Comparison with Similar Compounds

(5,6-Dimethoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:

The unique combination of methoxy groups and an amine group in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5,6-dimethoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAVZWOOCDEXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726871
Record name 1-(5,6-Dimethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112850-40-4
Record name 1-(5,6-Dimethoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxy-6-cyanopyridine (11-5, 5.1g, 31.1 mmol) in MeOH (260 mL) was added Pearlman's catalyst (2.18 g, 3.11 mmol) and concentrated HCl (20.0 mL, 249 mmol). The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h. The reaction contents were filtered through a pad of celite and methanol was removed in vacuo. The crude mixture was then basified using saturated Na2CO3 and then extracted using 4:1 Chloroform:Ethanol. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (11-6) as a bone semi-solid. ESI+MS [M+H]+ C8H12N2O2: M-16 (−NH2), 152.06 found, 152.2 required.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dimethoxypyridin-2-yl)methanamine
Reactant of Route 2
(5,6-Dimethoxypyridin-2-yl)methanamine
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(5,6-Dimethoxypyridin-2-yl)methanamine
Reactant of Route 4
(5,6-Dimethoxypyridin-2-yl)methanamine
Reactant of Route 5
(5,6-Dimethoxypyridin-2-yl)methanamine
Reactant of Route 6
(5,6-Dimethoxypyridin-2-yl)methanamine

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